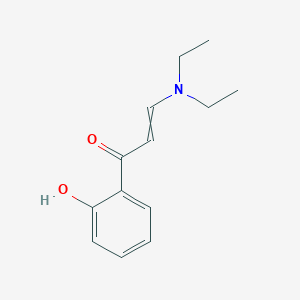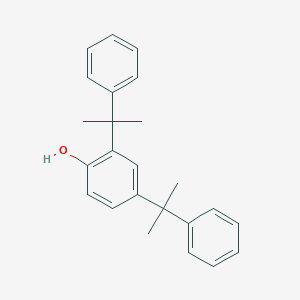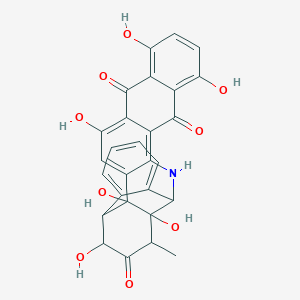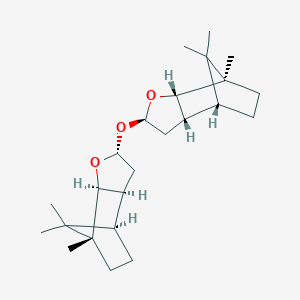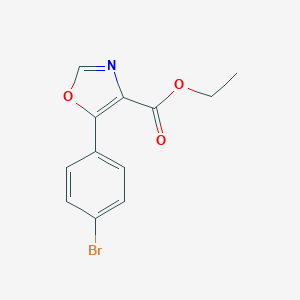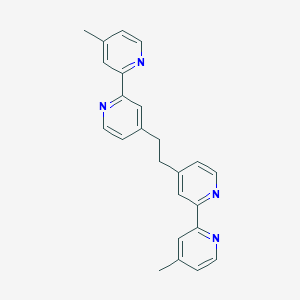![molecular formula C12H11N3 B160620 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline CAS No. 137654-49-0](/img/structure/B160620.png)
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties. It is a member of the imidazoquinoline family and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of the toll-like receptor 7, a receptor involved in the immune response to viral infections.
Effets Biochimiques Et Physiologiques
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been found to modulate the immune response, making it a potential candidate for immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline in lab experiments is its ability to selectively target certain enzymes and receptors. This makes it a useful tool for studying the mechanisms of action of these molecules. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline. One area of interest is its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit the activity of topoisomerase II, making it a potential candidate for the development of anticancer drugs. Another area of interest is its use in immunotherapy. It has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. Finally, there is a need for further studies to understand the mechanism of action of this compound and to identify its potential side effects and toxicity.
In conclusion, 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties. It has been found to possess a wide range of biological activities and has potential applications in cancer therapy, immunotherapy, and drug development. Further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an iminium ion, which then undergoes cyclization to form the imidazoquinoline ring system. Another method involves the reaction of 2-amino-3-methylquinoline with acetic anhydride and sulfuric acid to form the desired compound.
Applications De Recherche Scientifique
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline has been extensively studied for its biological activities. It has been found to possess antitumor, antiviral, antimicrobial, and anti-inflammatory properties. In addition, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development.
Propriétés
Numéro CAS |
137654-49-0 |
|---|---|
Nom du produit |
6,8-Dimethyl-3H-imidazo[4,5-H]quinoline |
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
6,8-dimethyl-9H-imidazo[4,5-h]quinoline |
InChI |
InChI=1S/C12H11N3/c1-7-5-8(2)15-11-9(7)3-4-10-12(11)14-6-13-10/h3-6,15H,1-2H3 |
Clé InChI |
MAASEXRSDLAVOC-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC2=C1C=CC3=C2N=CN3)C |
SMILES |
CC1=CC(=C2C=CC3=NC=NC3=C2N1)C |
SMILES canonique |
CC1=CC(=NC2=C1C=CC3=C2N=CN3)C |
Synonymes |
1H-Imidazo[4,5-h]quinoline,6,8-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



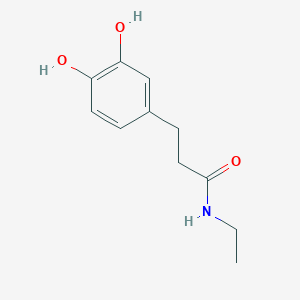
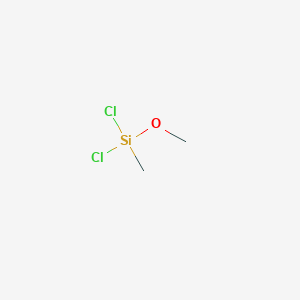
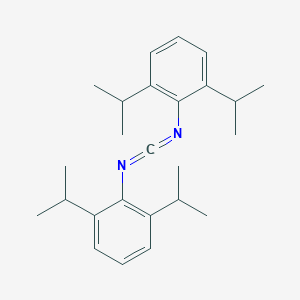
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
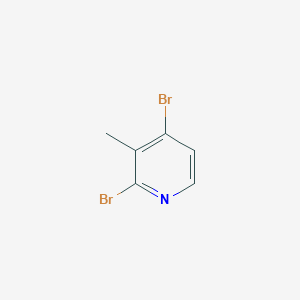
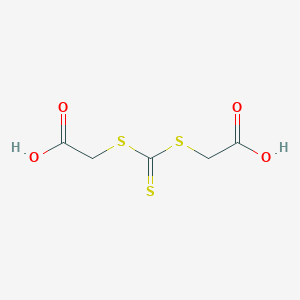
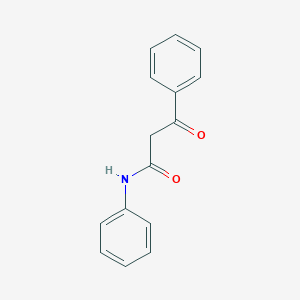
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
